[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
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Overview
Description
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is an organic compound that features a pyrrolidine ring, a furan ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone can be approached through several synthetic routes:
Starting from Pyrrolidine and Furan Derivatives:
Hydroxylation and Methylation: The hydroxyl group can be introduced via hydroxylation reactions, and the methyl groups can be added through methylation reactions using reagents like methyl iodide.
Sulfur Introduction: The methylsulfanylmethyl group can be introduced using thiol reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone: Unique due to the combination of pyrrolidine and furan rings.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.
Furan Derivatives: Compounds with furan rings and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-13(2)8-15(9-14(13,3)17)12(16)11-6-5-10(18-11)7-19-4/h5-6,17H,7-9H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSDQRUONMNHM-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)CSC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)C2=CC=C(O2)CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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